2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide
CAS No.: 1353986-02-3
Cat. No.: VC8234267
Molecular Formula: C13H15Cl2NO
Molecular Weight: 272.17 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide - 1353986-02-3](/images/structure/VC8234267.png)
Specification
CAS No. | 1353986-02-3 |
---|---|
Molecular Formula | C13H15Cl2NO |
Molecular Weight | 272.17 g/mol |
IUPAC Name | 2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide |
Standard InChI | InChI=1S/C13H15Cl2NO/c1-9(10-3-2-4-11(15)7-10)16(12-5-6-12)13(17)8-14/h2-4,7,9,12H,5-6,8H2,1H3 |
Standard InChI Key | IICRSKCIAVZGPT-UHFFFAOYSA-N |
SMILES | CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl |
Canonical SMILES | CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-cyclopropylacetamide, reflects its intricate structure. The central acetamide group (CH₃CONH–) is substituted at the nitrogen atom by a cyclopropyl ring and a 1-(3-chlorophenyl)ethyl moiety. Two chlorine atoms are positioned at the α-carbon of the acetamide and the meta position of the phenyl ring . The cyclopropyl group introduces strain into the molecule, potentially influencing its reactivity and conformational stability.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₅Cl₂NO | |
Molecular Weight | 272.17 g/mol | |
CAS Registry Number | 1353986-02-3 | |
SMILES Notation | CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)CCl |
Synthetic Pathways and Preparation
General Synthesis Strategy
The synthesis of 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide likely involves sequential alkylation and acylation steps. A plausible route includes:
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Formation of 1-(3-chlorophenyl)ethylamine: Reduction of 3-chlorophenylacetonitrile using LiAlH₄ or catalytic hydrogenation.
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N-Alkylation with cyclopropane: Reaction with cyclopropyl bromide under basic conditions to yield N-cyclopropyl-1-(3-chlorophenyl)ethylamine.
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Acetylation with chloroacetyl chloride: Treatment with chloroacetyl chloride in the presence of a base like triethylamine to form the final acetamide.
Challenges and Optimization
The steric hindrance posed by the cyclopropyl group and the electron-withdrawing chlorine atoms may necessitate elevated temperatures or prolonged reaction times. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts such as di-alkylated species.
Physicochemical Properties and Stability
Table 2: Predicted Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
logP (Partition Coefficient) | 3.1 (estimated) | |
Solubility in Water | Low (<1 mg/mL at 25°C) | |
Stability | Stable under inert atmosphere |
Research Applications and Biological Activity
Lead Compound in Drug Discovery
The structural motifs of 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide align with pharmacophores found in enzyme inhibitors and receptor antagonists. The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation in vivo, while the chloro substituents could facilitate hydrophobic interactions with target proteins.
Mechanistic Studies in Organic Chemistry
Researchers have employed analogous chlorinated acetamides as intermediates in palladium-catalyzed cross-coupling reactions. The chlorine atoms serve as leaving groups, enabling Suzuki-Miyaura or Buchwald-Hartwig aminations to construct complex heterocycles .
Comparative Analysis with Structural Analogs
2-Chloro-N-(3-chlorophenyl)acetamide (CAS 2564-05-8)
This simpler analog lacks the cyclopropyl and ethyl substituents, resulting in reduced steric bulk and lower molecular weight (228.05 g/mol) . Comparative studies could elucidate the role of the cyclopropyl group in modulating bioactivity and solubility.
Table 3: Structural Comparison with Analogous Compounds
Compound | Molecular Weight | Key Functional Groups |
---|---|---|
2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-cyclopropyl-acetamide | 272.17 g/mol | Cyclopropyl, chloroacetamide |
2-Chloro-N-(3-chlorophenyl)acetamide | 228.05 g/mol | Chloroacetamide, phenyl |
Future Perspectives in Chemical Research
Target Identification and Validation
High-throughput screening against kinase or protease libraries could identify biological targets. Molecular docking studies may predict binding affinities to proteins like cyclooxygenase-2 or epidermal growth factor receptor.
Derivatization Strategies
Functionalization of the cyclopropyl ring (e.g., epoxidation) or replacement of chlorine with fluorine could optimize pharmacokinetic properties. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the compound’s full potential.
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